Product packaging for Enacyloxin iia(Cat. No.:)

Enacyloxin iia

Cat. No.: B1235684
M. Wt: 702.6 g/mol
InChI Key: IWBADCVFZDCUTN-OCXJTLLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Natural Product Antibiotics in Contemporary Research

Natural products have historically been a cornerstone of antibiotic discovery, with a large portion of clinically used antibiotics originating from microbial sources. frontiersin.orgmdpi.com In an era marked by the escalating crisis of antimicrobial resistance, the exploration of natural compounds is more critical than ever. tandfonline.com The chemical diversity and evolutionary refinement of these molecules offer a promising avenue for identifying novel scaffolds and mechanisms of action to combat multidrug-resistant (MDR) bacteria. frontiersin.orgmdpi.com The development of new screening and genetic techniques has further reinvigorated the search for bioactive compounds from previously untapped bacterial sources. researchgate.net

Overview of Elongation Factor-Targeting Antimicrobials

Bacterial protein synthesis is a well-established target for many classes of antibiotics. Within this pathway, the elongation factor Tu (EF-Tu) has been identified as a promising, yet underexploited, target for novel drug development. oup.comfrontiersin.org EF-Tu is a highly abundant and essential protein that plays a crucial role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. frontiersin.orgnih.gov Several families of antibiotics, including the elfamycins, pulvomycin (B1679863), and GE2270A, are known to inhibit EF-Tu. nih.govresearchgate.net These inhibitors can be broadly categorized into two groups based on their mechanism: those that prevent the interaction of EF-Tu•GTP with aminoacyl-tRNA, and those that stabilize the EF-Tu•GDP complex on the ribosome, thereby stalling translation. nih.gov Enacyloxin IIa falls into the latter category, highlighting a mechanism that is distinct from many clinically available antibiotics. nih.gov

Historical Context of this compound Discovery

This compound was first identified as a product of the bacterium Frateuria sp. W-315. tandfonline.comnpatlas.org Initial studies revealed it to be a member of a family of non-lactonic polyene antibiotics with activity against both Gram-positive and Gram-negative bacteria. tandfonline.commedchemexpress.com Subsequent research identified Burkholderia ambifaria and Burkholderia gladioli as producers of this compound. researchgate.netoup.com A significant discovery was the identification of the gene cluster responsible for its biosynthesis in B. ambifaria. cardiff.ac.uk This finding opened the door for genetic manipulation and engineered biosynthesis of enacyloxin derivatives, highlighting the potential of Burkholderia species as a source for new antibiotics. cardiff.ac.ukdoi.org The producing organism, Burkholderia ambifaria, was found to inhibit the growth of Burkholderia multivorans, a pathogen relevant in cystic fibrosis, which spurred further investigation into the compound's therapeutic potential. cardiff.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H45Cl2NO11 B1235684 Enacyloxin iia

Properties

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,13R,14S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30-,31-/m1/s1

InChI Key

IWBADCVFZDCUTN-OCXJTLLTSA-N

SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Isomeric SMILES

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)[C@H]([C@@H]([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Synonyms

enacyloxin IIa
ENX IIa

Origin of Product

United States

Natural Occurrence and Producing Organisms

The discovery and subsequent characterization of enacyloxin IIa have revealed its production by specific bacterial species inhabiting distinct ecological niches.

Isolation from Frateuria sp. W-315

The initial discovery and isolation of this compound, originally designated fr. 2, were from the bacterium Frateuria sp. W-315 nih.govnih.gov. This bacterium, which was formerly classified under the genus Gluconobacter, was found to produce a series of polyenic antibiotics, including this compound nih.govnih.gov. A notable aspect of its initial production was the use of a Czapek-Dox medium that had been previously utilized for the cultivation of the fungus Neurospora crassa tandfonline.comtandfonline.com. This suggests that the metabolic byproducts of the fungus may play a role in inducing or enhancing the production of enacyloxins by Frateuria sp. W-315. The structure of this compound was elucidated through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) studies nih.govnih.gov.

Production by Burkholderia ambifaria and Related Burkholderia Strains

Subsequent research identified members of the genus Burkholderia as significant producers of this compound. Specifically, Burkholderia ambifaria, a member of the Burkholderia cepacia complex (Bcc), has been shown to produce this compound and its stereoisomer, iso-enacyloxin IIa cardiff.ac.uknih.gov. The production of these compounds is linked to a cryptic, quorum-sensing-regulated modular polyketide synthase (PKS) gene cluster cardiff.ac.uknih.gov. The identification of this gene cluster has opened avenues for understanding the biosynthesis of enacyloxins and the potential for engineered production of novel derivatives cardiff.ac.uknih.gov.

In addition to B. ambifaria, Burkholderia gladioli has also been identified as a producer of this compound researchgate.netoup.com. The production of this compound by different Burkholderia species highlights the distribution of the biosynthetic machinery for this antibiotic within this bacterial genus.

The table below summarizes the primary microorganisms known to produce this compound.

Producing OrganismKey Findings
Frateuria sp. W-315Initial isolation of this compound (formerly fr. 2). Production observed in a medium previously used to cultivate Neurospora crassa.
Burkholderia ambifariaProduces this compound and iso-enacyloxin IIa. Production is directed by a quorum-sensing-regulated polyketide synthase gene cluster.
Burkholderia gladioliConfirmed producer of this compound.

Ecological Niches and Microbial Interactions Associated with this compound Producers

The producers of this compound, namely Frateuria and Burkholderia species, are often found in soil and plant-associated environments, particularly the rhizosphere nih.govfrontiersin.orgresearchgate.net. The rhizosphere, the area of soil directly influenced by plant root secretions, is a highly competitive microbial environment. Bacteria within the genus Burkholderia are recognized for their ecological diversity and their ability to engage in various interactions with plants and other microorganisms cardiff.ac.uknih.govresearchgate.net.

The production of antimicrobial compounds like this compound is a key strategy for survival and competition in these complex microbial communities. This compound exhibits activity against a range of Gram-positive and Gram-negative bacteria tandfonline.comtandfonline.com. Research has demonstrated its potent activity against various pathogens, including multidrug-resistant strains cardiff.ac.uknih.gov. For instance, B. ambifaria has been shown to inhibit the growth of Burkholderia multivorans, another member of the Bcc often associated with opportunistic infections cardiff.ac.uknih.gov.

The antimicrobial spectrum of this compound suggests its role in mediating competitive interactions within the rhizosphere. By inhibiting the growth of competing bacteria, the producing organisms can secure access to nutrients and space. The regulation of this compound production by quorum sensing in B. ambifaria indicates that its synthesis is density-dependent cardiff.ac.uknih.gov. This allows the bacteria to produce the antibiotic only when their population reaches a certain threshold, maximizing its impact on competitors while conserving energy.

The table below details the antimicrobial activity of this compound against selected bacteria, underscoring its potential ecological role.

Target OrganismSignificance
Burkholderia multivoransA member of the Burkholderia cepacia complex, demonstrating intra-genus competition.
Neisseria gonorrhoeaeA human pathogen, with this compound showing activity against multidrug-resistant strains.
Ureaplasma spp.Urogenital pathogens against which this compound has shown antimicrobial activity.
Acinetobacter baumanniiAn opportunistic human pathogen, highlighting the broad-spectrum potential.
Gram-positive bacteriaThis compound is active against various Gram-positive bacteria, indicating a broad inhibitory range.
Gram-negative bacteriaThe compound also targets a variety of Gram-negative bacteria.

Biosynthesis of Enacyloxin Iia

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The blueprint for enacyloxin IIa synthesis is encoded within a cryptic biosynthetic gene cluster (BGC) found in Burkholderia ambifaria. nih.govmdpi.comcardiff.ac.uk This BGC was identified through genome mining and subsequent genetic analysis, which linked the gene cluster to the production of this compound and its stereoisomer, iso-enacyloxin IIa. researchgate.netresearchgate.net Deletion of key genes within this cluster, such as those encoding Bamb_5915 and Bamb_5917, was shown to abolish the production of this compound, confirming their direct involvement in its biosynthesis. researchgate.netresearchgate.net

Genetic Organization of the this compound Polyketide Synthase (PKS) System

The this compound PKS system exhibits a highly unusual genetic organization. It is a hybrid modular polyketide synthase composed of multiple proteins. nih.govcardiff.ac.uk The gene cluster encodes a series of large, multidomain enzymes that function as an assembly line to construct the polyketide backbone. nih.govresearchgate.net The organization is notable for its combination of features typically associated with both cis-acyltransferase (AT) and trans-AT PKS systems. cardiff.ac.uk The final module of the PKS, Bamb_5919, notably lacks an AT domain, a characteristic feature of trans-AT PKSs. researchgate.net The entire BGC from Burkholderia ambifaria AMMD has been accessioned in the MIBiG database under BGC0001094. secondarymetabolites.org

Hybrid Nature of cis- and trans-Acyltransferase (AT) Domains in the Enacyloxin PKS

A striking feature of the enacyloxin PKS is its hybrid nature, incorporating both cis-AT and trans-AT functionalities. cardiff.ac.uk While most modules appear to function in a cis-AT manner, with the AT domain being part of the main PKS protein, the system also relies on components characteristic of trans-AT PKSs. cardiff.ac.ukescholarship.org This chimaeric assembly line is a rare phenomenon in polyketide biosynthesis. rcsb.org The presence of both types of AT systems within a single biosynthetic pathway for enacyloxin production underscores the remarkable versatility and evolutionary creativity of microbial natural product synthesis. cardiff.ac.ukresearchgate.net

Enzymology of the Biosynthetic Pathway

The enzymatic processes that construct this compound are as complex as the genetic organization of its BGC. The pathway involves a modular assembly line where each module is responsible for a specific elongation and modification step. researchgate.net

Chain Elongation Mechanism within Modular PKS Subunits

The biosynthesis of the 25-carbon acyl chain of this compound proceeds through a series of condensation reactions catalyzed by the modular PKS. researchgate.netresearchgate.net Each module contains a set of catalytic domains that select, activate, and add a specific building block to the growing polyketide chain. The intermediates are covalently tethered to acyl carrier protein (ACP) domains, which shuttle the growing chain between the various catalytic sites. rsc.orgkuleuven.be The process is highly programmed, with the sequence of modules dictating the final structure of the polyketide backbone. researchgate.net

Dual Transacylation Mechanism for Polyketide Chain Release

The release of the fully assembled polyketide chain in enacyloxin biosynthesis is a particularly noteworthy and unusual process. It employs a dual transacylation mechanism. nih.govthieme-connect.comresearchgate.net This process involves two key steps:

First, a non-elongating ketosynthase (KS⁰) domain, located at the C-terminus of the final PKS module (Bamb_5919), transfers the completed polyketide chain from the ACP domain of this module to a separate peptidyl carrier protein (PCP) domain found in the Bamb_5917 subunit. nih.govresearchgate.netkuleuven.be

In the second step, an enzyme with homology to non-ribosomal peptide synthetase (NRPS) condensation (C) domains, Bamb_5915, catalyzes the condensation of the polyketide chain with (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). nih.govresearchgate.netresearchgate.net This reaction releases the polyketide from the PCP domain. thieme-connect.com

This intricate two-step release mechanism is a departure from the more common single-step hydrolysis or cyclization reactions catalyzed by thioesterase (TE) domains in other PKS systems. nih.govresearchgate.net

Role of Specific PKS Domains (e.g., KS0, C domains, DHCCA acceptance)

Several specific domains play crucial roles in the unique aspects of this compound biosynthesis:

KS⁰ Domain: The non-elongating ketosynthase domain (KS⁰) of Bamb_5919 is essential for the first transacylation step of the chain release process. nih.govthieme-connect.comresearchgate.net It overcomes the incompatibility between the final ACP domain and the C-domain of Bamb_5915 by acting as an intermediary, transferring the polyketide chain to the Bamb_5917 PCP domain. researchgate.netresearchgate.net

C Domains: The NRPS-like C domain, Bamb_5915, is responsible for the final release of the polyketide chain. nih.govthieme-connect.com It catalyzes the condensation of the polyketide with the non-proteinogenic acyl acceptor, DHCCA. researchgate.netkuleuven.be This C domain exhibits a notable broad substrate tolerance, as it can accept several analogues of DHCCA, which opens up avenues for generating novel enacyloxin analogues through biosynthetic engineering. thieme-connect.comportlandpress.com

DHCCA Acceptance: The biosynthesis of DHCCA itself is proposed to originate from shikimate, an intermediate in aromatic amino acid biosynthesis, involving enzymes encoded by other genes within the cluster, such as Bamb_5912, Bamb_5914, Bamb_5916, and Bamb_5918. researchgate.net The ability of the Bamb_5915 C domain to utilize DHCCA as the acyl acceptor is a key step in the termination of the polyketide chain assembly. nih.govresearchgate.net

Following the release of the polyketide chain, further tailoring enzymes, including an extracellular quinoprotein oxidase, are involved in converting precursors like enacyloxin IVa into the final product, this compound. tandfonline.comoup.com

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound, a potent polyketide antibiotic, is tightly controlled by intricate regulatory networks within the producing bacterium, primarily Burkholderia ambifaria. The biosynthetic gene cluster responsible for this compound is often silent or "cryptic" under standard laboratory conditions, requiring specific molecular signals and environmental cues for activation. nih.govcapes.gov.brcardiff.ac.uk The regulation of this cluster is multifactorial, involving cell-to-cell communication systems and responses to the surrounding environment and growth stage of the bacteria.

Quorum Sensing Regulation of the Cryptic Enacyloxin Gene Cluster

The primary mechanism governing the expression of the this compound gene cluster is quorum sensing (QS), a cell-density-dependent communication system. nih.govcapes.gov.brcardiff.ac.ukmicrobiologysociety.org In Gram-negative bacteria like Burkholderia, QS is commonly mediated by LuxI/LuxR-type systems that utilize N-acyl-homoserine lactones (AHLs) as signaling molecules. asm.orgfrontiersin.org

Research has demonstrated that the enacyloxin gene cluster in B. ambifaria is directly under the control of the CepI/CepR QS system. nih.govresearchgate.netnih.gov The key components of this regulatory circuit are:

CepI: An AHL synthase responsible for producing the primary signaling molecule, N-octanoyl-homoserine lactone (C8-HSL). frontiersin.orgnih.govnih.gov

CepR: A LuxR-type transcriptional regulator that acts as the signal receptor. asm.orgfrontiersin.org

As the bacterial population grows, the extracellular concentration of C8-HSL increases. Once a threshold concentration is reached, C8-HSL diffuses back into the cells and binds to the CepR protein. This binding event activates CepR, transforming it into a functional complex that can bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. The activation of the enacyloxin biosynthetic gene cluster is a direct result of this QS-mediated signaling cascade. nih.govmdpi.comasm.org Inactivation of the cepI gene in B. ambifaria has been shown to abolish the production of enacyloxins, confirming the critical role of this QS system in regulating the biosynthesis of the antibiotic. nih.govresearchgate.net The enacyloxin gene cluster itself is located on a genomic island, a distinct region of the genome that often carries genes acquired through horizontal gene transfer. nih.govcapes.gov.brnih.govmdpi.com

Table 1: Key Quorum Sensing Components in this compound Regulation

ComponentTypeFunctionSignaling Molecule
CepI LuxI-type synthaseSynthesizes the AHL signalN-octanoyl-homoserine lactone (C8-HSL)
CepR LuxR-type regulatorBinds AHL signal to regulate gene expressionN/A

Environmental and Growth Phase Modulation of Gene Expression

Beyond quorum sensing, the biosynthesis of this compound is significantly influenced by the bacterium's growth phase and specific environmental conditions. These factors can modulate the expression of the biosynthetic genes, leading to varying yields of the final compound.

Growth Phase Dependence: Expression analysis of B. ambifaria has revealed that the genes encoding the enzymes for enacyloxin biosynthesis are among the most highly upregulated as the culture enters the stationary phase of growth. mdpi.comresearchgate.net This growth-phase-dependent expression is a common feature for the production of many secondary metabolites, as it often coincides with nutrient limitation and other stresses that trigger antibiotic production as a competitive or survival mechanism. The production is particularly enhanced when the bacterium is grown on a glycerol-based medium. mdpi.comresearchgate.net

Environmental Elicitors: The production of this compound can also be triggered or enhanced by external chemical cues, particularly subinhibitory concentrations of other antibiotics. This phenomenon, known as elicitation, suggests that Burkholderia can sense and respond to the presence of competing microbes. A notable finding is that low concentrations of the antibiotic trimethoprim (B1683648) can significantly increase the production of this compound in B. ambifaria strain AMMD. nih.gov Conversely, the presence of other antibiotics can also suppress its production, indicating a complex regulatory interplay where the bacterium integrates various environmental signals to control its metabolic output. nih.gov This differential regulation highlights the adaptability of Burkholderia in modulating its chemical arsenal (B13267) in response to specific environmental challenges.

Table 2: Influence of Growth and Environmental Factors on this compound Production

FactorConditionEffect on ProductionReference
Growth Phase Stationary PhaseHighly Upregulated mdpi.com, researchgate.net
Carbon Source GlycerolEnhanced Production mdpi.com, researchgate.net
Environmental Cue Subinhibitory TrimethoprimSignificantly Improved Yield nih.gov
Environmental Cue Other Antibiotics (e.g., Rifampicin)Can act as inducers or suppressors nih.gov

Molecular Mechanism of Action

Identification of Elongation Factor-Tu (EF-Tu) as a Primary Target

Enacyloxin IIa has been identified as an inhibitor of bacterial protein synthesis, with elongation factor Tu (EF-Tu) being its primary target. embopress.orgnih.gov EF-Tu is a GTPase that plays a vital role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. mdpi.comasm.org this compound is the first in a new class of agents that can directly interact with both the ribosome and EF-Tu. researchgate.net

Functional Consequences of this compound Binding to EF-Tu

The binding of this compound to EF-Tu triggers a cascade of functional disruptions that ultimately stall protein synthesis.

Alteration of EF-Tu Interaction with GTP and GDP

This compound significantly modifies the interaction between EF-Tu and the guanine (B1146940) nucleotides GTP and GDP. embopress.orgembopress.org The antibiotic markedly slows down the dissociation of GTP from the EF-Tu·GTP complex. researchgate.netembopress.orgnih.gov This effect is so pronounced that it causes the dissociation constant (Kd) of EF-Tu·GTP to decrease dramatically from 500 nM to 0.7 nM, indicating a much stronger binding affinity. researchgate.netembopress.orgnih.gov Conversely, the dissociation of GDP from the EF-Tu·GDP complex is moderately accelerated. embopress.org The stimulation of EF-Tu·GDP dissociation by another factor, EF-Ts, is inhibited by this compound. embopress.orgnih.gov

Table 1: Effect of this compound on EF-Tu Nucleotide Binding

Parameter Without this compound With this compound
EF-Tu·GTP Dissociation Constant (Kd) 500 nM 0.7 nM
EF-Tu·GTP Dissociation Normal rate Strongly retarded
EF-Tu·GDP Dissociation Normal rate Moderately accelerated
EF-Ts Stimulated EF-Tu·GDP Dissociation Active Inhibited

Inhibition of EF-Tu:GDP Dissociation from the Ribosome

A critical consequence of this compound's action is the hindrance of the release of the EF-Tu·GDP complex from the ribosome after GTP hydrolysis. mdpi.comnih.gov By binding to EF-Tu, this compound induces a conformation in the EF-Tu·GDP complex that resembles the GTP-bound state. researchgate.net This altered conformation prevents the dissociation of EF-Tu·GDP from the ribosome, effectively locking it in place and obstructing the progression of protein synthesis. researchgate.netmcmaster.ca This mechanism is a key factor in the antibiotic's inhibitory effect. mdpi.comresearchgate.net

Impact on Aminoacyl-tRNA (aa-tRNA) Positioning at the Ribosomal A-site

While EF-Tu bound to GTP can still form a stable complex with aa-tRNA in the presence of this compound, the antibiotic alters the nature of this interaction. embopress.orgnih.gov A significant finding is that EF-Tu·GTP, when bound to this compound, no longer protects the associated aa-tRNA from spontaneous deacylation. nih.govembopress.orgnih.gov This suggests that the orientation of EF-Tu·GTP with respect to the 3' end of the aa-tRNA is modified by the antibiotic. nih.govembopress.orgnih.gov

Despite this altered interaction, the EF-Tu-dependent binding of aa-tRNA to the A-site of the ribosome is only slightly impaired by this compound. embopress.orgnih.gov However, the subsequent step, the incorporation of the amino acid into the growing polypeptide chain, is inhibited. researchgate.netnih.gov This indicates that this compound causes an anomalous positioning of the aa-tRNA at the A-site, which prevents proper peptide bond formation. researchgate.netnih.gov

Structural Basis of this compound-EF-Tu Interaction

The inhibitory functions of this compound are rooted in its specific binding to EF-Tu.

Binding Site Analysis at the EF-Tu Domain Interfaces (Domains 1 and 3)

Crystallographic studies have revealed that this compound binds at the interface of domains 1 and 3 of EF-Tu. nih.govresearchgate.netsigmaaldrich.com This binding site partially overlaps with that of another antibiotic, kirromycin (B1673653), although the two have unrelated chemical structures. nih.govresearchgate.netasm.org The binding of this compound in this region is crucial for its mechanism of action, as this interface is involved in the conformational changes that regulate EF-Tu's function. researchgate.net Mutations in this interface region have been shown to confer resistance to antibiotics that target EF-Tu. researchgate.net The binding of this compound prevents EF-Tu from adopting the "open" conformation necessary for its dissociation from the ribosome. asm.orgbiorxiv.org

Conformational Changes Induced in EF-Tu upon this compound Binding

The binding of this compound to EF-Tu induces significant conformational changes in the protein. embopress.orgresearchgate.netnih.govembopress.orgnih.gov Even in its GDP-bound state, the presence of this compound forces EF-Tu to adopt a conformation that is strikingly similar to its GTP-bound state. researchgate.netcuni.cznih.gov This altered conformation is a key aspect of the antibiotic's inhibitory action. researchgate.netcuni.cznih.gov

Specifically, this compound affects the interaction between EF-Tu and guanine nucleotides. embopress.orgresearchgate.netnih.govembopress.orgnih.gov It strongly retards the dissociation of EF-Tu-GTP, which leads to a significant decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM. embopress.orgresearchgate.netnih.govembopress.orgnih.gov This indicates a much more stable complex. embopress.orgresearchgate.netnih.govembopress.orgnih.gov Furthermore, the antibiotic inhibits the stimulation of EF-Tu-GDP dissociation by EF-Ts, a crucial step in the nucleotide exchange process. embopress.orgresearchgate.netnih.govembopress.orgnih.gov

While EF-Tu-GTP can still form a stable complex with aminoacyl-tRNA (aa-tRNA) in the presence of this compound, the orientation of EF-Tu-GTP with respect to the 3' end of the aa-tRNA is modified. embopress.orgresearchgate.netnih.govembopress.orgnih.gov This altered orientation means that EF-Tu no longer protects the aa-tRNA from spontaneous deacylation. embopress.orgresearchgate.netnih.govembopress.orgnih.gov In the presence of this compound or the related antibiotic kirromycin, the twist in the tRNA within the ternary complex is partially relieved, making its conformation more like that of a free tRNA. embopress.org

Dual Specificity Targeting EF-Tu and the Ribosomal A-site

A remarkable feature of this compound is its dual specificity, targeting both EF-Tu and the ribosomal A-site. embopress.orgresearchgate.netnih.govembopress.orgnih.gov This was a groundbreaking discovery, as it was the first antibiotic identified with such a dual mechanism. embopress.orgresearchgate.netnih.govembopress.orgnih.gov

While the antibiotic only slightly impairs the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site, it critically inhibits the subsequent step: the incorporation of the amino acid into the growing polypeptide chain. embopress.orgresearchgate.netnih.govembopress.orgnih.gov This inhibition of C-terminal amino acid incorporation occurs even when the aa-tRNA is bound non-enzymatically to the A-site, indicating a direct action on the ribosome itself. embopress.orgresearchgate.netnih.govembopress.orgnih.gov The activity of the peptidyl-transferase center, however, remains unaffected. embopress.orgresearchgate.netnih.govembopress.orgnih.gov

This dual action—altering the conformation of EF-Tu and directly affecting the ribosomal A-site—leads to an anomalous positioning of the aa-tRNA, which ultimately blocks protein synthesis. embopress.orgresearchgate.netnih.govembopress.orgnih.gov

Comparative Analysis with Other Elfamycin Antibiotics (e.g., Kirromycin, Pulvomycin)

The elfamycins are a class of antibiotics that target EF-Tu. mcmaster.ca While they share a common target, their mechanisms of action can be grouped into two main categories. nih.govmcmaster.catcsedsystem.edu

Similarities and Differences in Mechanism of Action

This compound and kirromycin share a similar mechanism of action. nih.govmcmaster.catcsedsystem.edu Both antibiotics prevent the release of EF-Tu-GDP from the ribosome after GTP hydrolysis. researchgate.netnih.gov This effectively traps the EF-Tu-GDP complex on the ribosome, stalling protein synthesis. researchgate.netnih.govmcmaster.ca By inducing a GTP-like conformation in EF-Tu-GDP, these antibiotics ensure the complex remains bound to the ribosome, preventing the next round of elongation. researchgate.netcuni.cz

In contrast, pulvomycin (B1679863) and GE2270 A operate via a different mechanism. researchgate.netcuni.cznih.govtcsedsystem.edu They inhibit the formation of the ternary complex between EF-Tu-GTP and aa-tRNA. researchgate.netcuni.cznih.govtcsedsystem.edu This prevents EF-Tu from delivering the aa-tRNA to the ribosome in the first place. nih.gov Pulvomycin achieves this by binding to all three domains of EF-Tu, locking it in its GTP-bound state and physically blocking the aa-tRNA binding sites. nih.gov GE2270 A also disrupts the binding of the 3' end of the aa-tRNA. nih.gov

FeatureThis compoundKirromycinPulvomycin
Primary Effect Traps EF-Tu-GDP on the ribosomeTraps EF-Tu-GDP on the ribosomePrevents formation of EF-Tu-GTP-aa-tRNA complex
EF-Tu Conformation Induces GTP-like conformation in EF-Tu-GDPInduces GTP-like conformation in EF-Tu-GDPLocks EF-Tu in its GTP-bound state
Interaction with aa-tRNA Allows formation of a modified ternary complexAllows formation of a modified ternary complexPrevents stable binding of aa-tRNA to EF-Tu

Structural Comparison of Binding Pockets on EF-Tu

The binding sites of this compound and kirromycin on EF-Tu overlap significantly, which explains their similar mechanisms of action. researchgate.netnih.gov Both antibiotics bind at the interface of domain 1 and domain 3 of EF-Tu. researchgate.netnih.govnih.gov

Despite their structural differences, both molecules make crucial contacts within this binding pocket. researchgate.net Of the 18 amino acids that surround kirromycin, nine are also in close contact with this compound. researchgate.net Both antibiotics form hydrogen bonds with key residues such as Arg123(124), Gln124(125), and Tyr160(161). researchgate.net

However, there are also key differences. The bulkier kirromycin molecule widens the interface between domain 1 and 3 slightly more than this compound. researchgate.net A significant distinction lies in a hydrophobic pocket that is occupied by the longer tail of kirromycin. nih.gov The tail of this compound only borders this pocket, which is thought to explain the higher binding affinity of kirromycin. nih.gov Furthermore, the "heads" of the two antibiotics point in opposite directions within the binding site. researchgate.net

Spectrum of Biological Activity

Antimicrobial Efficacy Against Gram-Positive Bacteria

Enacyloxin IIa has demonstrated inhibitory activity against Gram-positive bacteria. Research has established its effect on species such as Staphylococcus aureus and Ureaplasma species. For Staphylococcus aureus, a Minimum Inhibitory Concentration (MIC) of 50 µg/mL has been reported. cardiff.ac.uk

The compound is also active against Ureaplasma species, which are atypical bacteria lacking a cell wall and are associated with urogenital tract infections. Studies have determined the MIC range for Ureaplasma spp. to be between 4 and 32 mg/L, with a clear dose-dependent effect observed in growth kinetic assays. oup.comdoi.orgresearchgate.netresearchgate.netnih.gov This activity extends to macrolide-resistant strains of Ureaplasma. researchgate.netresearchgate.net

Bacterial SpeciesStrain InformationReported MIC
Staphylococcus aureus209 P50 µg/mL cardiff.ac.uk
Ureaplasma spp.Clinical Isolates4 - 32 mg/L oup.comnih.gov

Antimicrobial Efficacy Against Gram-Negative Bacteria

This compound exhibits potent activity against a range of Gram-negative bacteria. researchgate.netresearchgate.netmdpi.comtandfonline.com Its effectiveness has been quantitatively measured against several clinically relevant pathogens.

Notably, it is highly active against Neisseria gonorrhoeae, with a reported MIC range of 0.015 to 0.06 mg/L. oup.comdoi.orgnih.gov Significant activity has also been documented against the opportunistic pathogen Acinetobacter baumannii, with MIC values reported as 2 µg/mL and 3 µg/mL. researchgate.netcore.ac.ukcore.ac.uk For Pectobacterium carotovorum, an MIC of 6.3 µg/mL has been observed. cardiff.ac.uk The compound shows lower efficacy against Pseudomonas aeruginosa, with a reported MIC of 100 mg/L. oup.com

Bacterial SpeciesStrain InformationReported MIC
Neisseria gonorrhoeaeClinical Isolates (including susceptible and resistant)0.015 - 0.06 mg/L oup.comnih.gov
Acinetobacter baumanniiMultidrug-Resistant Strain2 - 3 µg/mL researchgate.netcore.ac.ukcore.ac.uk
Pectobacterium carotovorumLMG 24646.3 µg/mL cardiff.ac.uk
Pseudomonas aeruginosaNot Specified100 mg/L oup.com

Activity Against Multidrug-Resistant Bacterial Phenotypes

A critical aspect of this compound's biological profile is its effectiveness against multidrug-resistant (MDR) bacteria. This activity highlights its potential to bypass common resistance mechanisms. The compound has shown clinically relevant activity against problematic MDR Gram-negative pathogens. researchgate.netresearchgate.net

Its potent activity against Acinetobacter baumannii (MIC of 2-3 µg/mL) is particularly significant as this species is a frequent cause of hospital-acquired infections with high levels of resistance. researchgate.netdoi.orgcore.ac.ukcore.ac.uk Furthermore, this compound maintains its low MIC range (0.015–0.06 mg/L) against strains of Neisseria gonorrhoeae that are resistant to frontline antibiotics, including ceftriaxone, azithromycin, ciprofloxacin, and tetracycline. oup.comdoi.orgnih.gov This sustained efficacy is attributed to its novel target, the elongation factor EF-Tu, which is not exploited by these other antibiotic classes. oup.com this compound is also effective against macrolide-resistant Ureaplasma isolates. researchgate.netresearchgate.net

Limited Activity Against Fungi and Inactivity Against Yeasts

The antimicrobial spectrum of this compound is primarily bacterial. Early screenings and subsequent studies have consistently found that the compound has limited or weak activity against fungi. researchgate.netresearchgate.netmedchemexpress.comnih.govembopress.org Moreover, it has been reported to be inactive against yeasts. researchgate.netresearchgate.netmedchemexpress.comnih.govtandfonline.comembopress.org This selectivity indicates that its mechanism of action is specific to bacterial targets and does not significantly affect fungal or yeast cells.

Mechanisms of Bacterial Resistance to Enacyloxin Iia

Elongation Factor-Tu (EF-Tu) Mutations Conferring Resistance

The principal mechanism of acquired resistance to Enacyloxin IIa is the mutation of the tuf genes, which encode the EF-Tu protein. nih.govmcmaster.ca These mutations result in amino acid substitutions within the EF-Tu protein structure, specifically at or near the antibiotic's binding site.

Research has identified several key mutations in the EF-Tu of Escherichia coli that confer resistance to this compound. nih.govbvsalud.org These mutations involve single amino acid changes at highly conserved positions within the protein. asm.org Four specific substitutions have been characterized in detail. nih.govbvsalud.org The mutation A375T, in particular, appears to directly affect the this compound binding site located at the interface between domain 1 and domain 3 of EF-Tu. nih.gov

Table 1: EF-Tu Mutations in Escherichia coli Conferring Resistance to this compound
Original Amino AcidPositionSubstituted Amino AcidReference
Glutamine (Q)124Lysine (K) nih.gov
Glycine (G)316Aspartic Acid (D) nih.gov
Glutamine (Q)329Histidine (H) nih.gov
Alanine (A)375Threonine (T) nih.gov

Mutations conferring resistance to this compound operate through distinct molecular mechanisms. nih.gov Analysis of the resistant EF-Tu mutants has revealed at least three different strategies by which the bacteria can overcome the antibiotic's effects. nih.govbvsalud.org

Obstructing Antibiotic Binding: The primary mechanism for some mutations is to sterically or electrostatically hinder the binding of this compound to the EF-Tu·GTP complex. nih.gov The A375T mutation, for instance, is thought to directly interfere with the antibiotic's interaction at the domain 1-3 interface. nih.gov

Facilitating Antibiotic Release After GTP Hydrolysis: A second mechanism does not prevent the initial binding but instead allows for the release of this compound from the EF-Tu·GDP complex after GTP hydrolysis has occurred on the ribosome. nih.gov This allows the mutated EF-Tu to dissociate from the ribosome and participate in subsequent rounds of translation, effectively circumventing the stalling effect of the antibiotic. nih.govnih.gov

Reducing Affinity for Aminoacyl-tRNA at the Ribosomal A-site: The third identified mechanism involves reducing the affinity of the drug-bound EF-Tu·GDP complex for the aminoacyl-tRNA located at the ribosomal A-site. nih.gov This weakened interaction permits the entire EF-Tu·GDP·this compound complex to be released from the ribosome, freeing it to continue the translation process. nih.gov

Dominance of this compound Sensitivity in Mixed EF-Tu Populations

A significant characteristic of this compound's activity is that sensitivity is dominant in bacterial cells containing a mixed population of wild-type (sensitive) and mutant (resistant) EF-Tu. nih.govbvsalud.orgresearchgate.net This phenomenon is a direct consequence of the antibiotic's mechanism of action. nih.govasm.org

When a sensitive EF-Tu molecule binds this compound, it forms a ternary complex with aa-tRNA and GTP, docks at the ribosome, and facilitates GTP hydrolysis. asm.org However, the resulting EF-Tu·GDP·this compound complex remains locked onto the ribosome, unable to dissociate. nih.govasm.org This stalled ribosome creates a roadblock on the mRNA transcript. nih.govasm.org Consequently, it physically obstructs the progression of any other ribosomes located upstream on the same mRNA molecule, regardless of whether those ribosomes are associated with resistant or sensitive EF-Tu. nih.govasm.org Therefore, even a small proportion of sensitive EF-Tu is sufficient to inhibit protein synthesis for the entire cell, rendering the resistant EF-Tu copies ineffective. researchgate.net

Overlap and Distinction from Other EF-Tu-Targeting Antibiotic Resistance Mechanisms

The resistance mechanisms observed for this compound share similarities and differences with those of other antibiotics that target EF-Tu. cuni.cz The most notable overlap is with kirromycin (B1673653), which has a similar mode of action. nih.govnih.gov In contrast, antibiotics like pulvomycin (B1679863) and GE2270A, which inhibit EF-Tu through different mechanisms, display distinct resistance profiles. cuni.czasm.org

Remarkably, the same mutations in E. coli EF-Tu, such as Q124K and A375T, can confer resistance to both this compound and kirromycin. nih.gov This is attributed to their overlapping binding sites at the interface of domains 1 and 3 of EF-Tu. nih.govasm.org However, the level of resistance conferred by a specific mutation can differ between the two antibiotics. nih.govbvsalud.org

The dominance of sensitivity seen with this compound and kirromycin is a key feature that distinguishes them from other EF-Tu inhibitors. nih.govasm.org For antibiotics like GE2270A, which prevent the formation of the EF-Tu·GTP·aa-tRNA ternary complex, resistance is the dominant phenotype. nih.gov In a mixed population, the resistant EF-Tu mutants are still able to form the ternary complex and participate in translation, bypassing the inhibited sensitive EF-Tu. nih.gov Pulvomycin also prevents ternary complex formation, but resistance to it and GE2270A are not typically interchangeable. nih.gov

Table 2: Comparison of Resistance Mechanisms for EF-Tu-Targeting Antibiotics
FeatureThis compoundKirromycinPulvomycinGE2270A
Mechanism of ActionTraps EF-Tu·GDP on the ribosome nih.govcuni.czTraps EF-Tu·GDP on the ribosome cuni.czasm.orgPrevents stable ternary complex formation cuni.czPrevents stable ternary complex formation nih.govcuni.cz
Resistance Phenotype DominanceSensitivity is dominant nih.govSensitivity is dominant asm.orgroyalsocietypublishing.orgSensitivity is dominant nih.govResistance is dominant nih.gov
Shared Resistance MutationsYes, with kirromycin (e.g., A375T) nih.govYes, with this compound (e.g., A375T) nih.govNo significant overlap with kirromycin/enacyloxin IIa class asm.orgNo significant overlap with kirromycin/enacyloxin IIa class asm.org
Location of Resistance MutationsDomain 1-3 interface nih.govDomain 1-3 interface nih.govThree-domain junction interface nih.govNear aa-tRNA binding site asm.org

Structural Modification and Analog Development

Biosynthetic Engineering Strategies for Enacyloxin Analogues

Biosynthetic engineering offers a powerful approach to generate novel enacyloxin analogs by modifying the genetic blueprint of the producing organism. thieme-connect.com This strategy allows for the creation of "new-to-nature" peptide antimicrobials and provides rapid access to a diverse range of natural product analogs. thieme-connect.comportlandpress.com

Manipulation of the Biosynthetic Gene Cluster

The enacyloxin IIa biosynthetic gene cluster, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, presents numerous targets for genetic manipulation. researchgate.net The gene cluster is located on a genomic island and its expression is regulated by quorum sensing. researchgate.netmdpi.com The biosynthesis of this compound in Burkholderia ambifaria involves an unusual hybrid modular PKS with both cis- and trans-acyltransferase (AT) domains. researchgate.net

One key area of focus is the unique dual transacylation mechanism for polyketide chain release. thieme-connect.comkuleuven.be This process involves a non-elongating ketosynthase (KS0) domain transferring the polyketide chain to a separate peptidyl carrier protein (PCP) unit. thieme-connect.com Subsequently, a non-ribosomal condensation (C) domain catalyzes the release of the chain. thieme-connect.com Genetic manipulation of the genes responsible for the biosynthesis of the 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety has been explored. For instance, deletion of these genes has led to the production of enacyloxin analogues with modified ring structures. core.ac.uk Furthermore, combining these gene deletions with other modification strategies, such as bromine incorporation, could lead to the generation of novel enacyloxin/vibroxin hybrid analogues. core.ac.uk

The discovery that the enacyloxin gene cluster is cryptic and regulated by quorum sensing in Burkholderia cepacia complex (Bcc) isolates suggests that manipulating these regulatory pathways could be a viable strategy to activate or enhance the production of enacyloxin and its derivatives. mdpi.com

Exploitation of Substrate Tolerance in PKS Modules

The enzymes involved in the enacyloxin biosynthetic pathway exhibit a degree of substrate tolerance that can be exploited for the generation of analogs. thieme-connect.comportlandpress.com The standalone nonribosomal peptide synthetase (NRPS) C domain involved in polyketide chain release displays broad substrate tolerance towards both acyl donors and acceptors. portlandpress.com This flexibility is a promising avenue for creating new enacyloxin analogues by introducing different starter or extender units. thieme-connect.comportlandpress.com

Specifically, the condensation (C) domain that catalyzes the final chain release accepts a broad range of DHCCA analogs. thieme-connect.com This suggests that feeding the producing organism with various synthetic DHCCA derivatives could lead to their incorporation into the final enacyloxin structure, generating a library of novel compounds. thieme-connect.com

Accepted DHCCA AnalogsNot Accepted DHCCA Analogs
Various substituted dihydroxycyclohexane carboxylic acidsDihydroxycyclohexane carboxylic acid (DHCCA) itself in some contexts

This table is based on findings that a broad range of DHCCA analogs are accepted for chain release, suggesting a promising approach to access new enacyloxin analogs. thieme-connect.com

Chemical Synthesis Approaches for Derivatives

Chemical synthesis provides a complementary approach to biosynthetic engineering for generating this compound derivatives. Total synthesis allows for the creation of analogues with modifications that are not easily accessible through biological methods.

Significant efforts have been made in the total synthesis of the complex structure of this compound, particularly its chlorinated polyunsaturated chain. doi.orgnih.gov Key strategies include:

Kaneda's alkyne allylchlorination: A Z-selective method for introducing the chloro-alkene functionality. doi.orgacs.org

Pd/Cu-catalyzed allene-alkyne coupling: An E-selective reaction for constructing the polyene system. doi.orgacs.org

Mukaiyama aldol (B89426) reaction: A highly diastereoselective method for assembling the C16-C17 bond and controlling the stereochemistry of the adjacent chloro group. doi.orgnih.gov

The synthesis of the cyclohexane (B81311) moiety has also been a focus, with efficient routes developed from starting materials like D-quinic acid and tri-O-acetyl-D-glucal. scispace.comtandfonline.comtandfonline.com These synthetic routes provide access to modified cyclohexane rings that can be incorporated into enacyloxin analogues. For instance, an intramolecular migration of the long-chain acyl group of this compound methyl ester has been observed under acidic conditions, leading to a rearranged 4-acyl analog of the cyclohexane ring. tandfonline.com

Rational Design of Novel this compound Derivatives

Rational design leverages structural and functional information to guide the development of new this compound derivatives with improved properties. nih.govgoogle.com

Structure-Guided Design Principles

The crystal structure of this compound in complex with its target, the elongation factor Tu (EF-Tu), has provided invaluable insights for rational drug design. nih.govrcsb.org These studies revealed that this compound binds at the interface of domains 1 and 3 of EF-Tu, in a pocket that overlaps with that of another antibiotic, kirromycin (B1673653). nih.govrcsb.org

A key finding is that the shorter hydrophobic tail of this compound, compared to kirromycin, results in a lower binding affinity. google.comnih.gov This suggests that extending the hydrophobic tail of this compound could enhance its binding to EF-Tu and potentially its antibiotic activity. This has led to the design of structural hybrids of this compound and kirromycin, combining the "head and body" of this compound with the "hydrophobic tail" of kirromycin. nih.govgoogle.com

Modifying the Chlorinated Chain and Other Functional Groups

The chlorinated polyene chain is a distinctive feature of the enacyloxin family and a key target for modification. doi.orgacs.org Synthetic strategies have been developed to control the stereochemistry of this chain, allowing for the creation of analogues with altered geometry. doi.orgacs.org

Modifications to other functional groups are also being explored. For example, the carbamoyl (B1232498) group is a potential site for alteration. The isolation of decarbamoyl this compound and IVa indicates that this group is not essential for all biological activity. scispace.com Furthermore, the synthesis of the C1–C23 chain of this compound and its congeners has been achieved, opening the door to a wide range of modifications along the entire length of the molecule. doi.org

Impact of Structural Variations on Biological Activity and Stability

The inherent instability of this compound has been a significant driver for the exploration of structural modifications and the development of analogs with improved pharmaceutical properties. cardiff.ac.uk Research in this area has focused on understanding how specific changes to the enacyloxin scaffold affect its biological activity and chemical stability. Key variations include stereochemical alterations, modifications of functional groups, and the development of structurally related compounds.

One of the primary challenges with this compound is its instability, which is largely attributed to the ester group that is susceptible to rearrangement and hydrolysis, limiting its potential for clinical applications. cardiff.ac.uk This has led to the discovery and development of analogs designed to overcome this limitation.

Stereoisomers and their Biological Activity

A naturally occurring stereoisomer of this compound, designated iso-enacyloxin IIa , has been identified. nih.gov This analog exhibits antimicrobial activity against a range of bacteria, including Burkholderia multivorans, Burkholderia dolosa, and the multidrug-resistant pathogen Acinetobacter baumannii. nih.gov The discovery of iso-enacyloxin IIa highlights that alterations in the stereochemistry of the molecule can still permit significant biological activity.

Modifications of the Carbamoyl Group

Development of More Stable Analogs: Vibroxin

A significant advancement in addressing the stability issues of this compound is the discovery of vibroxin . cardiff.ac.uk This compound, produced by Vibrio rhizosphaerae, shares a similar structural framework with this compound but possesses key differences that contribute to enhanced chemical stability. cardiff.ac.uk Notably, vibroxin is structurally simpler and has demonstrated comparable or superior potency against multidrug-resistant bacteria like Acinetobacter baumannii. cardiff.ac.uk A patent for vibroxin reports a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against A. baumannii, which is stated to be as potent as this compound against this pathogen. google.com The development of vibroxin underscores that strategic modifications to the enacyloxin backbone can yield analogs with more favorable, drug-like properties without sacrificing antimicrobial potency.

Related Polyketides: Gladiolin

The macrolide antibiotic gladiolin , produced by Burkholderia gladioli, shares some structural similarities with this compound and also inhibits bacterial RNA polymerase. cardiff.ac.ukacs.org However, gladiolin possesses a different macrocyclic core and lacks the highly labile hexaene moiety found in some related compounds, contributing to its greater chemical stability. acs.org Comparative studies of the antimicrobial activity of this compound and gladiolin reveal differences in their spectrum of activity. For instance, against various isolates of Neisseria gonorrhoeae, this compound exhibited significantly greater potency (MIC range: 0.015-0.06 mg/L) than gladiolin (MIC range: 1-2 mg/L). nih.govresearchgate.net Conversely, while this compound showed activity against Ureaplasma species (MIC range: 4-32 mg/L), gladiolin had no significant activity against these bacteria at concentrations up to 32 mg/L. nih.govresearchgate.net Gladiolin also showed no activity against Acinetobacter baumannii at concentrations up to 64 µg/mL. acs.org These findings illustrate how variations in the macrocyclic structure and polyene chain influence the potency and spectrum of antimicrobial action.

The following table summarizes the available research findings on the biological activity of this compound and its key analogs.

Compound NameStructural Variation from this compoundReported Biological Activity (MIC)Target Organism(s)
This compound -0.015-0.06 mg/LNeisseria gonorrhoeae nih.govresearchgate.net
4-32 mg/LUreaplasma spp. nih.govresearchgate.net
2 µg/mLAcinetobacter baumannii google.com
Iso-enacyloxin IIa StereoisomerActiveBurkholderia multivorans, Burkholderia dolosa, Acinetobacter baumannii nih.gov
Decarbamoyl this compound Removal of the carbamoyl groupEnzymatic productNot specified okayama-u.ac.jp
Vibroxin Structurally simpler, more stable analog2 µg/mLAcinetobacter baumannii google.com
Gladiolin Different macrocyclic core, more stable1-2 mg/LNeisseria gonorrhoeae nih.govresearchgate.net
>32 mg/LUreaplasma spp. nih.govresearchgate.net
>64 µg/mLAcinetobacter baumannii acs.org

Research Methodologies and Techniques

Genetic and Genomic Approaches for BGC Analysis

The biosynthesis of enacyloxin IIa is orchestrated by a dedicated biosynthetic gene cluster (BGC). capes.gov.brukri.org Researchers have employed genetic and genomic approaches to identify and characterize this BGC in producing organisms like Burkholderia ambifaria. capes.gov.brcardiff.ac.uk Initial studies involving transposon mutagenesis were crucial in linking a specific genomic island to the production of this compound and its stereoisomer, iso-enacyloxin IIa. capes.gov.brcardiff.ac.uk This was achieved by creating mutants with transposon insertions in the putative PKS gene cluster and observing the resulting loss of antibiotic production. researchgate.net

Further genomic analysis revealed that the this compound BGC is a cryptic, quorum-sensing-regulated modular polyketide synthase (PKS) gene cluster. capes.gov.brmdpi.com This cluster is notable for its unusual hybrid nature, comprising multiple proteins with similarities to both cis-acyltransferase (cis-AT) and trans-acyltransferase (trans-AT) PKSs. capes.gov.br Genome mining, a powerful approach that searches the entire genetic code of an organism, has been instrumental in identifying these BGCs. ukri.org For instance, a study involving 64 B. ambifaria strains found that the this compound BGC was less common compared to other antimicrobial BGCs, with its presence correlating with observed anti-Gram-negative activity. nih.gov These genomic-driven analyses, combined with phylogenetic clustering of regulatory proteins like LuxR, have provided a deeper understanding of the regulation and distribution of the enacyloxin BGC. nih.gov

Gene/Protein Function in this compound Biosynthesis Organism
Bamb_5919Final PKS module with a KS⁰ domain involved in polyketide chain transfer. researchgate.netBurkholderia ambifaria
Bamb_5917Peptidyl carrier protein (PCP) domain that accepts the polyketide chain. researchgate.netBurkholderia ambifaria
Bamb_5915Tolerates a wide range of acyl acceptors for chain release. researchgate.netBurkholderia ambifaria
EnxKS0KS⁰ domain from the this compound PKS that catalyzes acyl transfer. escholarship.orgBurkholderia ambifaria

Biochemical Assays for Elucidation of Mechanism of Action

Biochemical assays have been pivotal in dissecting the precise mechanism by which this compound inhibits bacterial protein synthesis. These in vitro studies have demonstrated that this compound targets the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. nih.govmdpi.comembopress.org

Early experiments revealed that this compound affects the interaction between EF-Tu and guanine (B1146940) nucleotides (GTP and GDP). researchgate.netnih.gov Specifically, it strongly retards the dissociation of EF-Tu from GTP, effectively locking EF-Tu in its active conformation. researchgate.netmcmaster.ca This stabilization of the EF-Tu•GTP complex prevents the release of EF-Tu•GDP from the ribosome after GTP hydrolysis, thereby halting the elongation cycle of protein synthesis. nih.govmcmaster.ca Further assays have shown that while this compound does not inhibit the GTP hydrolysis itself, it induces a significant alteration in the properties of the EF-Tu•GTP•aa-tRNA ternary complex. embopress.org This leads to an anomalous positioning of the aa-tRNA in the ribosomal A-site, inhibiting the transfer of the amino acid to the growing polypeptide chain. embopress.orgresearchgate.net

Assay Type Key Finding Reference
In vitro protein synthesisThis compound inhibits poly(Phe) synthesis with an IC50 of ~70 nM. researchgate.netnih.gov researchgate.netnih.gov
Nitrocellulose binding assayThis compound decreases the Kd of EF-Tu-GTP from 500 to 0.7 nM. researchgate.netnih.gov researchgate.netnih.gov
Native PAGEIncreased migration velocity of both GTP- and GDP-bound EF-Tu in the presence of this compound. researchgate.netnih.gov researchgate.netnih.gov
Gel filtration chromatographyEF-Tu-GTP-aa-tRNA complex shows a similar elution pattern in the presence or absence of this compound. embopress.org embopress.org
Deacylation assayEF-Tu-GTP is unable to prevent the spontaneous deacylation of Phe-tRNAPhe in the presence of this compound. embopress.org embopress.org

Structural Biology Techniques

Structural biology has provided atomic-level insights into the interaction between this compound and its target, EF-Tu.

X-ray Crystallography of EF-Tu-Enacyloxin IIa Complexes

X-ray crystallography has been instrumental in visualizing the binding of this compound to EF-Tu. The crystal structure of the Escherichia coli EF-Tu•GDPNP (a non-hydrolyzable GTP analog)•this compound complex was solved at a resolution of 2.3 Å. nih.gov This revealed that the antibiotic binds at the interface of domains 1 and 3 of EF-Tu. nih.gov The binding site of this compound overlaps with that of another EF-Tu inhibitor, kirromycin (B1673653), despite their structural differences. nih.govresearchgate.net A key difference noted is that the tail of this compound borders a hydrophobic pocket that is more fully occupied by the longer tail of kirromycin, which may explain kirromycin's higher binding affinity. nih.gov The crystal structure of the Phe-tRNAPhe•EF-Tu•GDPNP•this compound complex, solved at 3.1 Å resolution, showed that the effector region of EF-Tu, which is disordered in the absence of tRNA, becomes stabilized upon interaction with the tRNA molecule. nih.gov

Native Mass Spectrometry (MS) and Collision-Induced Unfolding (CIU)

Native electrospray ionization-mass spectrometry (ESI-MS) and collision-induced unfolding (CIU) have emerged as powerful techniques to study the gas-phase stability and conformational changes of protein-ligand complexes. acs.orgresearchgate.net In the context of this compound, CIU experiments have demonstrated that the binding of both the cofactor GDPNP and this compound stabilizes the compact fold of EF-Tu. acs.orgresearchgate.net These studies monitor the unfolding of protein ions in the gas phase by activating them through collisions. The results showed that the presence of this compound increased the energy required to unfold EF-Tu, confirming its stabilizing effect. acs.org However, at higher collision energies, the stabilizing effect of this compound was diminished due to its dissociation from the complex. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions and conformational changes that are often difficult to capture with static structural methods. acs.orgnih.gov MD simulations of the EF-Tu-enacyloxin IIa complex have complemented experimental findings. acs.org These simulations, performed on different conformational states of EF-Tu, have shown qualitative agreement with the experimental CIU data, indicating that ligand binding provides additional stability to the protein. acs.org The simulations also revealed that while GDPNP remains buried within the protein, this compound tends to migrate to the outer surface of the protein during the simulation, although it did not fully eject from the complex as observed in the gas-phase experiments. acs.org MD simulations have also been used to compare the binding modes of this compound and kirromycin, providing insights into the allosteric inhibition of EF-Tu. researchgate.net

Synthetic Biology and Combinatorial Biosynthesis for Analogue Generation

The discovery of the enacyloxin BGC has opened up avenues for the engineered biosynthesis of novel analogues with potentially improved properties. capes.gov.br Synthetic biology and combinatorial biosynthesis approaches aim to modify the biosynthetic machinery to produce new-to-nature compounds. portlandpress.comrsc.org

The unusual hybrid nature of the enacyloxin PKS presents unique opportunities for engineering. capes.gov.br For instance, the standalone C-domain in the enacyloxin pathway has shown broad substrate tolerance, which could be exploited to create novel enacyloxin analogues. portlandpress.com Furthermore, the chain release mechanism, which involves a dual transacylation process, has been studied in detail. researchgate.net It has been shown that several analogues of the natural acyl acceptor, 3,4-dihydroxycyclohexane carboxylic acid (DHCCA), can be utilized for chain release, suggesting a promising strategy for generating a variety of enacyloxin analogues. researchgate.net This knowledge is crucial for future biosynthetic engineering efforts aimed at developing new antibiotics to combat multidrug-resistant bacteria. ukri.orgcardiff.ac.uk

Mutagenesis Studies for Resistance Mechanism Elucidation

The investigation into resistance mechanisms against this compound has heavily relied on mutagenesis studies, which have been instrumental in identifying the molecular target of the antibiotic and clarifying its mode of action. nih.gov The analysis of resistant mutants is a fundamental approach in antibiotic research, and for this compound, it has revealed that its primary target is the elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. nih.govresearchgate.net

Studies utilizing Escherichia coli have successfully identified several resistant EF-Tu variants, pinpointing specific amino acid substitutions that confer resistance. nih.gov These findings have demonstrated that sensitivity to this compound is a dominant trait when both resistant and wild-type EF-Tu are present in a cell. nih.gov This dominance suggests a mechanism where a ribosome stalled by a sensitive EF-Tu molecule bound to this compound obstructs the progression of other ribosomes on the same messenger RNA (mRNA), even if those ribosomes are associated with resistant EF-Tu. nih.govasm.org This trapping mechanism is similar to that observed with the unrelated antibiotic kirromycin. nih.gov

Remarkably, mutations that confer resistance to this compound have also been associated with resistance to kirromycin, although the degree of resistance conferred by each mutation differs between the two antibiotics. nih.gov This overlap suggests that while their binding sites on EF-Tu may be distinct, they are closely related. asm.orgnih.gov Structural studies have indicated that this compound binds at the interface between domain 1 and domain 3 of EF-Tu. nih.govnih.gov

Mutagenesis studies have uncovered at least three distinct mechanisms by which mutations in the EF-Tu protein can lead to this compound resistance:

Obstructing Antibiotic Binding: Some mutations are thought to directly interfere with the binding of this compound to the EF-Tu•GTP complex. nih.gov

Facilitating Antibiotic Release: Another class of mutations allows for the release of this compound from the EF-Tu complex following the hydrolysis of GTP to GDP. nih.gov

Reducing Affinity for Aminoacyl-tRNA: A third mechanism involves mutations that lower the affinity of the EF-Tu•GDP•this compound complex for aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site. This reduced affinity permits the entire complex to be released from the ribosome, thus circumventing the translational block. nih.gov

Key mutations in E. coli EF-Tu identified through these studies are detailed in the table below. The substitution at position Ala375, for instance, appears to directly contribute to the this compound binding site at the domain 1-3 interface, which helps to explain the antibiotic's wide-ranging effects on EF-Tu function. nih.gov

Table 1: Experimentally Identified EF-Tu Mutations Conferring Resistance to this compound in Escherichia coli

Original Amino Acid Position Mutated Amino Acid Reference
Glutamine (Q) 124 Lysine (K) nih.gov
Glycine (G) 316 Aspartic Acid (D) nih.gov
Glutamine (Q) 329 Histidine (H) nih.gov
Alanine (A) 375 Threonine (T) nih.gov

These mutagenesis studies have been pivotal, not only for mapping the binding site of this compound but also for dissecting the intricate functional consequences of its interaction with EF-Tu and the ribosome. nih.gov

Future Research Directions for Enacyloxin Iia

Advanced Biosynthetic Pathway Engineering for Diversified Scaffolds

The biosynthesis of enacyloxin IIa involves a modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line, which offers significant opportunities for genetic manipulation to create novel derivatives. portlandpress.comresearchgate.net A crucial step in its formation is an unusual chain release mechanism involving a dual transacylation process. thieme-connect.com

Future research should focus on exploiting the inherent flexibility of this biosynthetic machinery. A key enzyme, a standalone NRPS condensation (C) domain, demonstrates considerable substrate tolerance, capable of accepting various analogues of the chain acceptor molecule, (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA). portlandpress.comthieme-connect.com This promiscuity is a prime target for biosynthetic engineering, allowing for the incorporation of different chemical moieties to generate a library of enacyloxin analogues with potentially improved properties. thieme-connect.com

Furthermore, the interactions between the subunits of the PKS-NRPS system are mediated by specific docking domains, including short linear motifs (SLiMs) and β-hairpin docking domains (βHDs). nih.gov Research has shown that these docking domains can function productively even when sourced from different, distantly related biosynthetic systems. nih.gov This modularity presents a powerful tool for creating hybrid biosynthetic pathways, potentially leading to entirely new molecular scaffolds. portlandpress.comnih.gov

Key Engineering Strategies:

Domain Swapping and Module Exchange: Re-engineering the PKS modules to alter the polyketide backbone.

Substrate Analogue Feeding: Supplying the producer organism with synthetic precursors to be incorporated by the flexible C-domain.

Heterologous Expression and Docking Domain Engineering: Combining components from different biosynthetic pathways to generate novel "unnatural" natural products. nih.gov

Exploration of Novel Biological Activities and Interactions

This compound is known to inhibit bacterial protein synthesis by targeting EF-Tu. oup.comresearchgate.netembopress.org It exhibits a unique dual-specificity, directly affecting both EF-Tu and the ribosomal A-site, which leads to an incorrect positioning of aminoacyl-tRNA and halts polypeptide chain elongation. researchgate.netnih.gov This mechanism is distinct from many clinically used antibiotics, making it a valuable area of study.

The known antibacterial spectrum of this compound includes potent activity against clinically significant pathogens like Acinetobacter baumannii, multidrug-resistant Neisseria gonorrhoeae, and Ureaplasma species. oup.comthieme-connect.comresearchgate.netukri.org

Future investigations should aim to:

Elucidate the full spectrum of activity: Test this compound and its engineered analogues against a broader panel of pathogenic bacteria, including those on the World Health Organization's priority pathogens list.

Investigate synergistic interactions: Explore the potential for combination therapy with other classes of antibiotics to identify synergistic effects that could enhance efficacy and combat resistance.

Uncover additional molecular targets: While the primary target is EF-Tu, the dual-action mechanism suggests the possibility of other cellular interactions that could be exploited for therapeutic benefit. researchgate.netnih.gov Structural studies have revealed that the this compound binding site on EF-Tu overlaps with that of another antibiotic, kirromycin (B1673653), despite their structural differences. nih.govresearchgate.net Comparative analysis of these interactions can provide insights for the structure-guided design of new antibiotics with enhanced binding affinity and specificity. nih.gov

High-Throughput Screening for Enhanced Analogues

To efficiently explore the vast chemical space made accessible through biosynthetic engineering, high-throughput screening (HTS) is an indispensable tool. nih.gov HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activities. nih.gov

Future HTS campaigns for this compound should be multi-faceted:

Target-Based Screening: Develop assays focused on the interaction between enacyloxin analogues and purified EF-Tu to rapidly identify compounds with high binding affinity.

Whole-Cell Phenotypic Screening: Screen analogue libraries against a range of pathogenic bacteria to directly assess antimicrobial activity and identify compounds effective against resistant strains. nih.gov

Advanced Screening Platforms: Couple combinatorial biosynthesis approaches directly with HTS to create a seamless pipeline from gene to lead compound. portlandpress.com This can be facilitated by developing rapid detection methods, such as optimized HPLC protocols, for quantifying the production of specific analogues in small-scale cultures. researchgate.net

A ligand-based drug design approach, using the known structure of this compound to create a pharmacophore model, can be employed to computationally screen virtual libraries and prioritize compounds for synthesis and testing. researchgate.net

Interactive Data Table: Potential HTS Approaches for this compound Analogues

Screening Type Objective Methodology Potential Outcome
Target-Based Identify analogues with high affinity for EF-Tu Biochemical assays (e.g., fluorescence polarization, surface plasmon resonance) measuring binding to purified EF-Tu. Rank-ordered list of compounds based on binding strength.
Whole-Cell Discover analogues with potent antimicrobial activity Automated broth microdilution assays against panels of pathogenic bacteria (susceptible and resistant strains). Identification of lead compounds with broad-spectrum or targeted activity.
Synergy Screen Find effective antibiotic combinations Checkerboard assays combining enacyloxin analogues with known antibiotics. Novel combination therapies that could overcome resistance.
Biosynthesis-Coupled Streamline discovery of novel engineered compounds Integrating gene assembly for pathway creation with automated fermentation and bioactivity assays. Rapid identification of active "unnatural" natural products. portlandpress.com

Systems Biology Approaches to Understand Producer Organism Physiology

The primary producer of this compound is the Gram-negative bacterium Frateuria aurantia (B1595364). jsmrs.jpresearchgate.netnih.gov Understanding the physiology and metabolic regulation of this organism is critical for optimizing antibiotic production. Systems biology, which integrates "omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the cellular processes governing the synthesis of secondary metabolites like this compound. frontiersin.orguni-saarland.de

The availability of the complete genome sequence for F. aurantia provides a foundational blueprint for such studies. nih.govescholarship.org

Future research using systems biology should include:

Metabolic Modeling: Constructing a genome-scale metabolic model of F. aurantia to predict how changes in nutrient availability or genetic modifications will affect growth and enacyloxin production.

Transcriptomic Analysis (RNA-Seq): Identifying the regulatory networks and specific genes that are activated during enacyloxin biosynthesis. This can reveal key transcription factors or signaling pathways that can be manipulated to enhance yield.

Proteomic and Metabolomic Profiling: Analyzing protein and metabolite levels under different growth conditions to understand the metabolic state that is most conducive to antibiotic production. researchgate.net

These approaches will not only guide the rational engineering of the producer strain for improved titers but also deepen our fundamental understanding of secondary metabolism in this organism.

Interdisciplinary Collaboration for Integrated Research

The journey of a natural product from discovery to a potential drug candidate is inherently complex and requires a convergence of expertise from diverse scientific fields. frontiersin.orgfrontiersin.org The future development of this compound will be significantly accelerated by fostering robust interdisciplinary collaborations. uni-saarland.detcd.ie

Effective research will necessitate a team-based approach integrating:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of new analogues.

Molecular Biology & Synthetic Biology: For the genetic manipulation of biosynthetic pathways and the engineering of producer strains. actascientific.com

Microbiology: To assess the antimicrobial spectrum and investigate mechanisms of action and resistance.

Pharmacology: To evaluate the properties of lead compounds.

Bioinformatics and Computational Biology: To analyze large-scale omics data, model metabolic pathways, and guide structure-based drug design. uni-saarland.de

Such collaborations, spanning academia and industry, create a synergistic environment where challenges in one field can be solved by the tools and perspectives of another, ultimately streamlining the path toward developing the next generation of antibiotics based on the enacyloxin scaffold. frontiersin.orgactascientific.com

Conclusion

Summary of Key Research Findings on Enacyloxin IIa

Research into this compound has revealed it to be a potent inhibitor of bacterial protein biosynthesis. researchgate.netembopress.orgnih.gov A key finding is its dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome. researchgate.netembopress.orgnih.gov This is a significant discovery, as it is the first antibiotic identified with such dual specificity. embopress.orgnih.gov

This compound profoundly affects the interaction between EF-Tu and guanine (B1146940) nucleotides (GTP and GDP). researchgate.netembopress.orgnih.gov Specifically, it strongly retards the dissociation of the EF-Tu-GTP complex, effectively locking EF-Tu in its active conformation. researchgate.netembopress.orgnih.gov This action is similar to that of the elfamycin class of antibiotics, such as kirromycin (B1673653), though this compound is structurally distinct. mcmaster.ca While it stabilizes the EF-Tu-GTP complex, it paradoxically alters the complex's interaction with aminoacyl-tRNA (aa-tRNA). The modified complex can still form, but it no longer protects the aa-tRNA from spontaneous deacylation, suggesting a change in the orientation of EF-Tu-GTP relative to the aa-tRNA. researchgate.netnih.gov

Furthermore, this compound directly interacts with the ribosomal A-site. researchgate.netembopress.orgnih.gov This interaction leads to an incorrect positioning of the aa-tRNA, which in turn inhibits the incorporation of the amino acid into the growing polypeptide chain. researchgate.netembopress.orgnih.gov This direct action on the ribosome, independent of its effect on EF-Tu, underscores its unique dual-inhibitory mechanism.

Studies have demonstrated the antimicrobial activity of this compound against a range of clinically relevant pathogens. It has shown potent activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com Notably, it has demonstrated significant efficacy against multidrug-resistant strains of Neisseria gonorrhoeae and various Ureaplasma species. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for N. gonorrhoeae were found to be in the range of 0.015-0.06 mg/L, and for Ureaplasma spp., the MIC ranged from 4-32 mg/L. nih.govresearchgate.net Importantly, the presence of resistance to other frontline antibiotics did not affect the MIC values of this compound. nih.govresearchgate.net

The biosynthesis of this compound has been linked to a novel and unusual hybrid modular polyketide synthase (PKS) found in Burkholderia ambifaria. researchgate.net This discovery opens up avenues for bioengineering and the potential production of novel analogs.

Table 1: Key Research Findings on this compound

Research AreaKey FindingsReferences
Mechanism of Action Dual inhibitor of protein biosynthesis, targeting both EF-Tu and the ribosomal A-site. researchgate.netembopress.orgnih.gov
Interaction with EF-Tu Stabilizes the EF-Tu-GTP complex, preventing its dissociation. Alters the interaction with aa-tRNA, leading to deacylation. researchgate.netnih.gov
Interaction with Ribosome Directly affects the ribosomal A-site, causing anomalous positioning of aa-tRNA. researchgate.netembopress.orgnih.gov
Antimicrobial Spectrum Active against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. medchemexpress.comnih.govresearchgate.net
Activity against N. gonorrhoeae MIC range of 0.015-0.06 mg/L. nih.govresearchgate.net
Activity against Ureaplasma spp. MIC range of 4-32 mg/L. nih.govresearchgate.net
Biosynthesis Produced by a hybrid modular polyketide synthase in Burkholderia ambifaria. researchgate.net

Outlook on this compound's Potential in Antimicrobial Research Beyond Direct Application

The unique dual-targeting mechanism of this compound presents significant opportunities for antimicrobial research that extend beyond its direct use as a therapeutic agent. Its ability to inhibit both EF-Tu and the ribosome offers a valuable tool for dissecting the intricate processes of bacterial protein synthesis. By studying how this compound perturbs these two critical components, researchers can gain deeper insights into the mechanics of translation and the interplay between elongation factors and the ribosome.

The structural distinctiveness of this compound compared to other EF-Tu inhibitors like kirromycin, despite their similar effects on the EF-Tu-GTP complex, provides a foundation for structure-activity relationship (SAR) studies. mcmaster.ca These investigations can help in the design of novel, more potent, and selective inhibitors. The discovery of its biosynthetic pathway in Burkholderia ambifaria opens the door to synthetic biology approaches. researchgate.net Genetic manipulation of the PKS gene cluster could lead to the creation of a library of enacyloxin analogs with potentially improved pharmacokinetic properties or a broader spectrum of activity.

Furthermore, the emergence of resistance to nearly all classes of antibiotics makes the discovery of novel targets and mechanisms of action a high priority. nih.gov this compound, with its dual-action, represents a promising scaffold for the development of new antibiotics that may be less prone to the rapid development of resistance. The fact that it inhibits two targets simultaneously could make it more difficult for bacteria to evolve resistance.

The demonstrated efficacy of this compound against multidrug-resistant pathogens like N. gonorrhoeae highlights its potential as a lead compound in drug discovery programs. nih.govresearchgate.net As the crisis of antimicrobial resistance intensifies, compounds like this compound that exhibit activity against these challenging pathogens are of paramount importance. nih.gov Future research will likely focus on optimizing the compound to enhance its efficacy and suitability for clinical development. This includes exploring its potential in combination therapies, where it could act synergistically with other antibiotics to overcome resistance mechanisms.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Enacyloxin IIa?

  • Methodological Approach : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with known polyketide antibiotics (e.g., tetracyclines) can validate findings .
  • Data Contradiction Resolution : Discrepancies in spectral data (e.g., NMR shifts) should be cross-referenced with synthetic analogs or computational modeling (e.g., Density Functional Theory) to resolve ambiguities .

Q. How can researchers design assays to evaluate this compound’s antibacterial activity against multidrug-resistant (MDR) Gram-negative pathogens?

  • Methodological Approach : Employ standardized minimum inhibitory concentration (MIC) assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Include control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and test against biofilm-forming clinical isolates to assess efficacy under varying conditions .
  • Statistical Validation : Use non-linear regression models to calculate IC₅₀ values and ANOVA to compare activity across bacterial strains .

Q. What are the critical parameters for optimizing this compound production in bacterial fermentation systems?

  • Methodological Framework : Conduct factorial design experiments to assess variables like pH, temperature, and carbon/nitrogen ratios. Quantify yield via LC-MS and correlate with transcriptomic data (e.g., RT-qPCR of biosynthetic gene clusters) .
  • Reproducibility : Document batch-to-batch variability using coefficient of variation (CV) metrics and include replication protocols in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action in eukaryotic versus prokaryotic systems?

  • Methodological Approach : Perform comparative proteomic profiling (e.g., SILAC labeling) in E. coli and human cell lines to identify target specificity. Use CRISPR-Cas9 knockouts to validate putative binding proteins .
  • Hypothesis Testing : Apply Bradford-Hill criteria to distinguish between primary antibiotic effects and off-target cytotoxicity .

Q. What strategies are effective in overcoming this compound’s poor solubility for in vivo efficacy studies?

  • Methodological Framework : Develop nanoformulations (e.g., liposomal encapsulation) and assess bioavailability via pharmacokinetic studies in murine models. Use dynamic light scattering (DLS) for particle size optimization and MALDI-TOF for stability testing .
  • Data Interpretation : Compare area under the curve (AUC) metrics of formulated vs. free compounds to quantify enhancement .

Q. How can genomic instability in this compound-producing strains be mitigated to improve yield consistency?

  • Methodological Approach : Apply adaptive laboratory evolution (ALE) under stress conditions (e.g., oxidative stress) to stabilize producer strains. Use whole-genome sequencing to identify mutations linked to yield improvements .
  • Ethical Considerations : Adhere to biosafety level (BSL) protocols for genetically modified organisms (GMOs) and disclose modifications in supplementary data .

Methodological Best Practices

  • Data Presentation : Use scatter plots for dose-response curves and heatmaps for omics data. Avoid redundant tables; instead, highlight key trends in figure legends .
  • Reproducibility : Include step-by-step protocols for critical assays (e.g., MIC determination) in supplementary files, citing equipment models and software versions .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding from antibiotic development firms) and obtain institutional review board (IRB) approval for animal studies .

Common Pitfalls to Avoid

  • Overly Broad Questions : For example, “How does this compound work?” lacks specificity. Reframe to “Which ribosomal subunits does this compound target in Acinetobacter baumannii?” .
  • Ignoring Negative Data : Failed fermentation batches or inactive analogs should be analyzed for patterns (e.g., metabolic bottlenecks) rather than omitted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enacyloxin iia
Reactant of Route 2
Enacyloxin iia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.